molecular formula C13H25FN2O6S B13564543 tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate

tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate

Cat. No.: B13564543
M. Wt: 356.41 g/mol
InChI Key: WLLVNWDQEAVONU-UHFFFAOYSA-N
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Description

tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of tert-butyl groups, a fluorosulfonyl group, and a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with appropriate reagents to introduce the fluorosulfonyl group and the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or cesium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of protected amino acids and peptides .

Biology and Medicine: In biological and medical research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It is also used in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C13H25FN2O6S

Molecular Weight

356.41 g/mol

IUPAC Name

tert-butyl N-[2-fluorosulfonyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate

InChI

InChI=1S/C13H25FN2O6S/c1-12(2,3)21-10(17)15-7-9(23(14,19)20)8-16-11(18)22-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)(H,16,18)

InChI Key

WLLVNWDQEAVONU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)S(=O)(=O)F

Origin of Product

United States

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